Emodin-d4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C15H10O5 |

|---|---|

分子量 |

274.26 g/mol |

IUPAC 名称 |

1,3,6,8-tetradeuterio-2,4,5-trihydroxy-7-methylanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O5/c1-6-2-8-12(10(17)3-6)15(20)13-9(14(8)19)4-7(16)5-11(13)18/h2-5,16-18H,1H3/i2D,3D,4D,5D |

InChI 键 |

RHMXXJGYXNZAPX-QFFDRWTDSA-N |

产品来源 |

United States |

Foundational & Exploratory

Emodin-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodin-d4 is the deuterated form of Emodin (B1671224), a naturally occurring anthraquinone (B42736) found in the roots and rhizomes of various plants, including rhubarb and Polygonum cuspidatum.[1] Emodin itself is the subject of extensive research due to its wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] this compound serves as a crucial tool in the analytical and pharmacokinetic evaluation of emodin, acting as a stable isotope-labeled internal standard.[2] The incorporation of four deuterium (B1214612) atoms into the emodin structure provides a distinct mass shift, enabling precise quantification in complex biological matrices by mass spectrometry, without altering the compound's chemical properties. This guide provides a comprehensive overview of this compound, its chemical structure, properties, and applications in research.

Chemical Structure and Properties

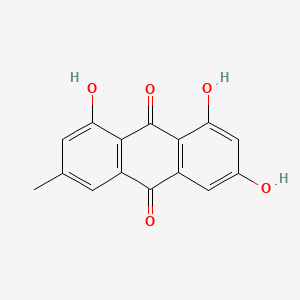

This compound is structurally identical to emodin, with the exception of four hydrogen atoms on the aromatic rings being replaced by deuterium. This isotopic substitution is key to its utility as an internal standard in analytical chemistry.

IUPAC Name: 1,3,8-trihydroxy-6-methylanthracene-9,10-dione-2,4,5,7-d4

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Quantitative Data

The key quantitative parameters for this compound are summarized in the table below. These values are critical for its use as an internal standard in analytical methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₆D₄O₅ | [4] |

| Molecular Weight | 274.26 g/mol | [4][5][6] |

| CAS Number | 132796-52-2 | [5] |

| Appearance | Orange to yellow solid | [1] |

| Chemical Purity | ≥98% | [7] |

| Isotopic Purity | Deuterium incorporation ≥98% | [2] |

Experimental Protocols

This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of emodin in biological samples. Below is a representative experimental protocol.

Quantification of Emodin in Rat Plasma using LC-MS/MS

This protocol describes a method for the determination of emodin concentrations in rat plasma, a common procedure in pharmacokinetic studies.[8][9]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of rat plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 10 µL aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

-

LC System: Agilent 1200 Series or equivalent.

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions:

-

Emodin: Q1 269.0 -> Q3 225.0

-

This compound: Q1 273.0 -> Q3 229.0

-

Caption: Workflow for Emodin quantification using this compound.

Synthesis of this compound

The synthesis of this compound involves the selective introduction of deuterium atoms onto the emodin scaffold. While specific proprietary synthesis methods may vary, a general approach involves acid-catalyzed hydrogen-deuterium exchange on the electron-rich aromatic rings of the emodin molecule. This is typically achieved by treating emodin with a deuterated acid, such as deuterated sulfuric acid (D₂SO₄), in a deuterated solvent like deuterium oxide (D₂O) under elevated temperatures. The reaction specifically targets the activated positions (2, 4, 5, and 7) of the anthraquinone core.

Caption: General synthesis pathway for this compound.

Applications in Research

The primary application of this compound is as an internal standard for the accurate quantification of emodin in various biological matrices, including plasma, urine, and tissue homogenates.[2] This is essential for:

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of emodin.[3][8] The use of a stable isotope-labeled internal standard like this compound minimizes analytical variability and improves the accuracy of pharmacokinetic parameter calculations.

-

Metabolic Studies: Investigating the biotransformation of emodin into its various metabolites.

-

Toxicology Studies: Assessing the exposure levels of emodin in toxicological research.[9]

-

Food and Herbal Medicine Analysis: Quantifying the emodin content in food supplements and traditional herbal preparations.

Conclusion

This compound is an indispensable tool for researchers working with emodin. Its well-defined chemical structure and high isotopic purity make it an ideal internal standard for LC-MS based bioanalysis. The use of this compound ensures the accuracy and reliability of quantitative data, which is fundamental for advancing our understanding of the pharmacology, pharmacokinetics, and toxicology of emodin. This technical guide provides a foundational understanding of this compound for its effective application in a research setting.

References

- 1. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vivanls.com [vivanls.com]

- 5. This compound | TRC-E523002-10MG | LGC Standards [lgcstandards.com]

- 6. This compound | TRC-E523002-10MG | LGC Standards [lgcstandards.com]

- 7. This compound (Frangula this compound) | Casein Kinase | 132796-52-2 | Invivochem [invivochem.com]

- 8. Metabolite profile analysis and pharmacokinetic study of emodin, baicalin and geniposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of emodin in L-02 cells and cell culture media with liquid chromatography-mass spectrometry: application to a cellular toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Emodin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Emodin-d4, a deuterated analog of the naturally occurring anthraquinone, emodin (B1671224). This document is intended to serve as a valuable resource for professionals in pharmaceutical research, drug development, and analytical chemistry who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis or in metabolic studies.

Introduction to this compound

Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a bioactive compound found in various plants and fungi, known for its wide range of pharmacological activities. Its deuterated counterpart, this compound, serves as an ideal internal standard for mass spectrometry-based quantification of emodin in complex biological matrices. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling accurate and precise measurement by minimizing analytical variability.

Synthesis of this compound

One of the most promising methods involves the use of an iridium catalyst to facilitate the H/D exchange. This approach offers high efficiency and selectivity for the deuteration of specific positions on the aromatic ring.

Proposed Synthetic Pathway: Iridium-Catalyzed H/D Exchange

A potential synthetic route for this compound starts from emodin and utilizes an iridium catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O). The hydroxyl and keto groups on the emodin molecule can direct the iridium catalyst to the ortho positions, facilitating the exchange of hydrogen for deuterium.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

The following protocol is a proposed methodology based on similar iridium-catalyzed deuteration reactions of aromatic ketones. Optimization of reaction conditions would be necessary to achieve high isotopic enrichment.

Materials:

-

Emodin

-

[Ir(cod)Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))

-

4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon gas

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Ir(cod)Cl]₂ and dtbpy in anhydrous THF. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: To the flask containing the catalyst, add emodin and potassium carbonate.

-

Deuteration: Add a significant excess of deuterium oxide to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and stir under an argon atmosphere for 24-48 hours. The progress of the deuteration can be monitored by withdrawing small aliquots, quenching with H₂O, extracting with an organic solvent, and analyzing by ¹H NMR to observe the reduction of aromatic proton signals.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical to ensure its suitability as an internal standard. The primary techniques for this analysis are high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the isotopic distribution of a labeled compound. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue (d0, d1, d2, d3, d4) can be quantified.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is typically used.

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

LC-MS Analysis:

-

Chromatographic Separation: The sample is injected onto an appropriate LC column (e.g., C18) to separate the this compound from any potential impurities.

-

Mass Spectrometry: The mass spectrometer is operated in full-scan mode with high resolution to acquire the mass spectra of the eluting compound.

-

-

Data Analysis: The extracted ion chromatograms for the [M+H]⁺ or [M-H]⁻ ions of each isotopologue are integrated. The peak areas are then used to calculate the percentage of each isotopologue, and from this, the overall isotopic enrichment is determined.

Table 1: Hypothetical Isotopic Distribution of Synthesized this compound

| Isotopologue | Designation | Representative Mass (m/z) [M-H]⁻ | Abundance (%) |

| Emodin-d0 | d0 | 269.0450 | < 0.5 |

| Emodin-d1 | d1 | 270.0513 | < 1.0 |

| Emodin-d2 | d2 | 271.0576 | < 2.0 |

| Emodin-d3 | d3 | 272.0638 | < 5.0 |

| This compound | d4 | 273.0701 | > 90.0 |

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides complementary information to HRMS. While HRMS gives the overall isotopic distribution, ¹H NMR can confirm the positions of deuteration by observing the disappearance or reduction of specific proton signals. Furthermore, by using a certified internal standard, qNMR can determine the absolute purity of the this compound sample.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: An accurately weighed amount of the synthesized this compound and a certified internal standard (e.g., dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Acquisition: A quantitative ¹H NMR spectrum is acquired with optimized parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

-

Data Analysis: The integrals of the residual proton signals in the deuterated positions of this compound are compared to the integral of a non-deuterated proton signal within the molecule or to the integral of the internal standard. This comparison allows for the calculation of the degree of deuteration at each site and the overall isotopic purity.

Table 2: ¹H NMR Chemical Shifts of Emodin (for comparison)

| Proton | Chemical Shift (ppm) in DMSO-d₆ |

| H-2 | ~7.10 |

| H-4 | ~7.40 |

| H-5 | ~7.05 |

| H-7 | ~6.55 |

| CH₃ | ~2.40 |

| OH-1 | ~12.12 |

| OH-3 | ~12.02 (exchangeable) |

| OH-8 | ~12.12 |

In the ¹H NMR spectrum of successfully synthesized this compound, the signals corresponding to the deuterated positions (e.g., H-2, H-4, H-5, H-7) would be significantly reduced in intensity or absent.

Workflow Diagrams

Figure 2: this compound Synthesis Workflow.

Figure 3: Isotopic Purity Analysis Workflow.

Conclusion

The synthesis of this compound with high isotopic purity is achievable through methods such as iridium-catalyzed H/D exchange. A rigorous analytical approach combining high-resolution mass spectrometry and quantitative NMR spectroscopy is essential to accurately determine the isotopic distribution and confirm the chemical purity of the final product. This in-depth characterization is paramount for the reliable application of this compound as an internal standard in regulated bioanalytical assays and for its use in metabolic research. The methodologies and workflows presented in this guide provide a solid framework for researchers and scientists involved in the synthesis and application of stable isotope-labeled compounds.

Physical and chemical properties of Emodin-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emodin-d4 is a deuterated form of emodin (B1671224), a naturally occurring anthraquinone (B42736) found in the roots and rhizomes of various plants, including rhubarb and Polygonum cuspidatum. Emodin has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects. The introduction of deuterium (B1214612) atoms in this compound provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, as it can be used as an internal standard for quantitative analysis by mass spectrometry. This guide provides an in-depth overview of the physical and chemical properties, biological activities, and relevant experimental protocols for this compound.

Physical and Chemical Properties

This compound is a stable, isotopically labeled compound. While specific experimental data for the deuterated form is limited, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart, emodin.

| Property | Value | Source |

| Molecular Formula | C₁₅H₆D₄O₅ | [1][2] |

| Molecular Weight | 274.26 g/mol | [1][2] |

| Purity | ≥98% | [3] |

| Appearance | Orange solid | [4] |

| Melting Point | 255-257 °C (for Emodin) | [4] |

| Solubility | Soluble in DMSO and ethanol. Practically insoluble in water. | [4][5] |

| Storage | Store at -20°C for long-term stability. Solutions in DMSO can be stored at -20°C for up to 3 months. | [6] |

Biological Activity and Signaling Pathways

Emodin, and by extension this compound, exerts its biological effects through the modulation of several key signaling pathways. Its inhibitory actions on various kinases and inflammatory cascades make it a compound of interest for therapeutic development.

Inhibition of Pro-Inflammatory Pathways

Emodin has been shown to suppress inflammatory responses by targeting critical signaling nodes. One of the primary pathways affected is the Toll-like receptor 4 (TLR4) signaling cascade.

TLR4/MyD88/NF-κB Signaling Pathway

Upon activation by lipopolysaccharide (LPS), TLR4 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus, promoting the expression of pro-inflammatory cytokines. Emodin has been demonstrated to inhibit this pathway, thereby reducing inflammation.[7][8][9][10][11]

References

- 1. vivanls.com [vivanls.com]

- 2. Aloe-emodin-D4 (major) | CymitQuimica [cymitquimica.com]

- 3. This compound (Frangula this compound) | Casein Kinase | 132796-52-2 | Invivochem [invivochem.com]

- 4. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Emodin [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Emodin Inhibition of Influenza A Virus Replication and Influenza Viral Pneumonia via the Nrf2, TLR4, p38/JNK and NF-kappaB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emodin Suppresses NLRP3/GSDMD-induced Inflammation via the TLR4/MyD88/NF-κB Signaling Pathway in Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Emodin treatment of papillary thyroid cancer cell lines in vitro inhibits proliferation and enhances apoptosis via downregulation of NF‑κB and its upstream TLR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulatory effects of emodin on NF-kappaB activation and inflammatory cytokine expression in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Emodin-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Emodin-d4, a deuterated analog of the naturally occurring anthraquinone, Emodin. This document furnishes essential technical data, detailed experimental protocols for key bioassays, and a visualization of a critical signaling pathway influenced by this compound. This compound serves as a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies, owing to its isotopic labeling.

Core Technical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Parameter | Value | Reference(s) |

| CAS Number | 132796-52-2 | [1][2] |

| Molecular Weight | 274.26 g/mol | [2][3] |

| Molecular Formula | C₁₅H₆D₄O₅ | [3] |

| Synonyms | 1,3,8-Trihydroxy-6-methyl-9,10-anthracenedione-d4, Frangula this compound, Rheum this compound | [3] |

Biological Activity and Applications

Emodin, the non-deuterated parent compound of this compound, exhibits a wide range of biological activities, making its deuterated form a significant asset in research to understand its mechanisms of action, metabolism, and pharmacokinetics. Key biological activities include:

-

Inhibition of Casein Kinase 2 (CK2): Emodin is a known inhibitor of CK2, a serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis. Its inhibitory action makes it a subject of interest in cancer research.

-

Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): Emodin has been identified as a potent and selective inhibitor of 11β-HSD1, an enzyme that plays a crucial role in glucocorticoid metabolism. This positions Emodin and its analogs as potential therapeutic agents for metabolic syndrome and type 2 diabetes.

-

Anti-inflammatory Effects: Emodin exerts anti-inflammatory properties by inhibiting key signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory cytokines.

-

Anti-cancer Properties: Emodin has demonstrated anti-cancer effects in various cancer cell lines by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.

This compound is primarily utilized as an internal standard in mass spectrometry-based quantitative analysis of Emodin in biological samples, enabling more accurate and reliable pharmacokinetic and drug metabolism studies.

Experimental Protocols

Detailed methodologies for key experiments involving Emodin are provided below. These protocols can be adapted for use with this compound in tracer and internal standard applications.

Casein Kinase 2 (CK2) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of Emodin on CK2 activity.

Materials:

-

Recombinant human CK2 enzyme

-

CK2-specific peptide substrate

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Emodin (or this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphocellulose paper

-

Scintillation counter

-

Phosphoric acid wash solution (0.75%)

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, CK2 enzyme, and the peptide substrate.

-

Add varying concentrations of Emodin (or this compound) to the reaction mixture. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the dried phosphocellulose paper using a scintillation counter.

-

Calculate the percentage of inhibition for each Emodin concentration relative to the control and determine the IC₅₀ value.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Scintillation Proximity Assay (SPA)

This high-throughput screening method is used to identify and characterize inhibitors of 11β-HSD1.

Materials:

-

Microsomes from cells expressing recombinant human 11β-HSD1

-

[³H]Cortisone (substrate)

-

NADPH (cofactor)

-

Anti-cortisol antibody

-

Protein A-coated SPA beads

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM MgCl₂)

-

Emodin (or this compound) dissolved in DMSO

-

Microplates (e.g., 96-well or 384-well)

-

Microplate scintillation counter

Procedure:

-

Dispense the assay buffer into the wells of the microplate.

-

Add the test compound (Emodin or this compound) at various concentrations. Include appropriate controls (no inhibitor and no enzyme).

-

Add the 11β-HSD1 microsomes to the wells.

-

Initiate the enzymatic reaction by adding a mixture of [³H]Cortisone and NADPH.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a suspension of anti-cortisol antibody and protein A-coated SPA beads. The beads will bind to the [³H]Cortisol produced.

-

Allow the beads to settle.

-

Measure the radioactivity in the microplate using a scintillation counter. The proximity of the [³H]Cortisol to the scintillant in the beads will generate a signal.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[1][4]

Signaling Pathway Visualization

Emodin's anti-inflammatory effects are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The following diagram, generated using Graphviz, illustrates the canonical NF-κB activation pathway and the point of intervention by Emodin.

Caption: Emodin's inhibition of the NF-κB signaling pathway.

References

- 1. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emodin, a natural product, selectively inhibits 11beta-hydroxysteroid dehydrogenase type 1 and ameliorates metabolic disorder in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emodin, a natural product, selectively inhibits 11β-hydroxysteroid dehydrogenase type 1 and ameliorates metabolic disorder in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

Emodin and Its Deuterated Form: A Technical Guide to Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodin (B1671224), a naturally occurring anthraquinone (B42736), has garnered significant scientific interest due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects. This technical guide provides an in-depth overview of the pharmacological properties of emodin, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its complex signaling pathways. Furthermore, this document explores the potential of deuterated emodin as a next-generation therapeutic agent. By leveraging the kinetic isotope effect, deuteration offers a promising strategy to enhance the pharmacokinetic profile and therapeutic efficacy of emodin. This guide aims to be a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of emodin and its deuterated analogs.

Introduction

Emodin (1,3,8-trihydroxy-6-methylanthraquinone) is a bioactive compound found in the roots and rhizomes of various plants, including rhubarb (Rheum palmatum), Polygonum cuspidatum, and Aloe vera.[1][2] For centuries, it has been used in traditional Chinese medicine for its diverse therapeutic properties.[3] Modern pharmacological studies have validated many of these traditional uses, revealing emodin's potent anticancer, anti-inflammatory, antiviral, and other beneficial activities.[4][5][6] Emodin exerts its effects by modulating a multitude of cellular signaling pathways, making it a promising candidate for the development of novel therapeutics.[2][7]

Despite its therapeutic potential, emodin's clinical utility is hampered by its poor oral bioavailability and rapid metabolism, primarily through glucuronidation and oxidation.[3][8] Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, presents a strategic approach to overcome these pharmacokinetic limitations. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect.[9] This can lead to a longer drug half-life, increased exposure, and potentially an improved safety and efficacy profile.[9] This guide will first delve into the established biological activities of emodin and then explore the theoretical advantages and potential applications of its deuterated form.

Biological Activities of Emodin

Emodin exhibits a remarkable range of pharmacological effects, which are summarized in the following sections.

Anticancer Activity

Emodin has demonstrated significant anticancer activity against a variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[5][10]

Table 1: Anticancer Activity of Emodin

| Cancer Type | Cell Line | IC50 / Effective Concentration | Observed Effects | Reference(s) |

| Breast Cancer | SKBR3 | 25 µmol/L | Increased expression of caspases-3, -8, -9, and Bax; decreased Bcl-2 expression; induced apoptosis. | [10] |

| Colon Cancer | HCT116 and LOVO | 20 or 40 μM | Induced apoptosis through ROS accumulation-mediated autophagy activation. | [4] |

| Lung Cancer | A549 and H1299 | 80 μM | Activated TRIB3/NF-κB signaling and triggered ER stress-mediated apoptosis. | [4] |

| Hepatocellular Carcinoma | SMMC-7721 and HepG2 | 20–80 μM and 10–200 μM | Suppressed PI3K/AKT and promoted p38 phosphorylation to induce apoptosis. | [4] |

Anti-inflammatory Activity

Emodin exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[1][2]

Table 2: Anti-inflammatory Activity of Emodin

| Model System | Effective Concentration / Dose | Key Findings | Reference(s) |

| Murine Macrophages (RAW 264.7) | 20 µg/ml | Inhibited the expression of TNF-α, iNOS, IL-10, and suppressed NF-κB activation. | [1] |

| Rheumatoid Arthritis Synoviocytes | Not specified | Inhibited the production of TNF-α, IL-6, IL-8, PGE2, MMP-1, and MMP-13. | [11] |

| Carrageenin-induced pedal inflammation in rats | 15 mg/kg (i.p.) | Exhibited anti-inflammatory activity. | [12] |

Antiviral Activity

Emodin has shown inhibitory effects against a range of viruses by interfering with viral entry and replication.[13]

Table 3: Antiviral Activity of Emodin

| Virus | Assay | EC50 / Key Finding | Reference(s) |

| SARS Coronavirus | ACE2 interaction assay | Blocks the interaction between the S protein and ACE2. | [14] |

| Viral Haemorrhagic Septicaemia Rhabdovirus (VHSV) | Infectivity assay | Exhibited antiviral and virucidal activity. | [13] |

Deuterated Emodin: A Strategy for Enhanced Therapeutic Potential

While emodin's biological activities are well-documented, its clinical translation is challenged by its pharmacokinetic profile. Deuteration offers a scientifically grounded approach to address these limitations.

Rationale for Deuteration

Emodin is primarily metabolized via glucuronidation and oxidation by cytochrome P450 enzymes.[8] Key metabolic sites include the phenolic hydroxyl groups and the methyl group, which is oxidized to an alcohol (ω-hydroxyemodin).[15] By selectively replacing hydrogen atoms at these metabolic "hotspots" with deuterium, the rate of metabolic breakdown can be significantly reduced due to the kinetic isotope effect.

Potential Advantages of Deuterated Emodin:

-

Improved Metabolic Stability: Slower metabolism can lead to a longer half-life and increased systemic exposure.

-

Enhanced Bioavailability: Reduced first-pass metabolism may increase the amount of active drug reaching systemic circulation.

-

Reduced Metabolite-Mediated Toxicity: If any metabolites are associated with toxicity, slowing their formation could improve the safety profile.

-

Potentially Improved Efficacy: Increased and more sustained plasma concentrations may lead to enhanced therapeutic effects.

Currently, there is a notable lack of publicly available data on the biological activities of deuterated emodin from direct comparative studies. Commercially available deuterated emodin, such as emodin-d4, is primarily used as an internal standard for analytical purposes.[14][16]

Table 4: Comparison of Emodin and Predicted Properties of Deuterated Emodin

| Property | Emodin | Deuterated Emodin (Predicted) |

| Biological Activity | Anticancer, anti-inflammatory, antiviral, etc. (experimentally verified) | Expected to retain the same biological activities. Potency may be affected by altered pharmacokinetics. (Theoretical) |

| Metabolism | Rapidly metabolized via glucuronidation and oxidation. | Slower rate of metabolism at deuterated sites. (Predicted based on Kinetic Isotope Effect) |

| Pharmacokinetics | Poor oral bioavailability, short half-life. | Potentially improved oral bioavailability and longer half-life. (Theoretical) |

| Clinical Data | Limited due to poor pharmacokinetics. | No clinical data currently available. |

Signaling Pathways Modulated by Emodin

Emodin's diverse biological effects are a consequence of its ability to interact with and modulate multiple intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Emodin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.[1]

Caption: Emodin inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell proliferation, survival, and growth. Emodin has been shown to suppress this pathway, contributing to its anticancer effects.[4]

Caption: Emodin suppresses the PI3K/Akt signaling pathway, leading to decreased cell proliferation and survival.

Experimental Protocols

This section details common methodologies used to assess the biological activities of emodin.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of emodin on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of emodin in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the emodin-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against emodin concentration.

Anti-inflammatory Activity Assay (Griess Assay for Nitric Oxide)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of emodin for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls (vehicle, no LPS).

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant, followed by a 5-10 minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 5-10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only control.

Antiviral Plaque Reduction Assay

This assay determines the ability of emodin to inhibit viral replication.

-

Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing various concentrations of emodin.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator until viral plaques are visible (typically 2-5 days).

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each emodin concentration compared to the virus control. The EC50 (the concentration that reduces plaque formation by 50%) can be determined.

Conclusion and Future Perspectives

Emodin is a multifaceted natural compound with a broad spectrum of promising biological activities. Its anticancer, anti-inflammatory, and antiviral properties, mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt, make it a compelling candidate for further therapeutic development. However, the clinical advancement of emodin has been hindered by its unfavorable pharmacokinetic profile.

Deuteration represents a viable and strategic approach to enhance the therapeutic potential of emodin. By slowing its metabolism, deuterated emodin could exhibit improved bioavailability and a longer half-life, potentially leading to enhanced efficacy and a more convenient dosing regimen. There is a clear and urgent need for preclinical studies to directly compare the biological activities and pharmacokinetic profiles of emodin and its deuterated analogs. Such research will be instrumental in validating the theoretical benefits of deuteration and paving the way for the clinical development of a new generation of emodin-based therapeutics. This guide serves as a foundational resource to stimulate and support these future investigations.

References

- 1. asclepius-biotech.com [asclepius-biotech.com]

- 2. mdpi.com [mdpi.com]

- 3. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The versatile emodin: A natural easily acquired anthraquinone possesses promising anticancer properties against a variety of cancers [ijbs.com]

- 11. Emodin inhibits proinflammatory responses and inactivates histone deacetylase 1 in hypoxic rheumatoid synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiulcerogenic and anti-inflammatory effects of emodin, isolated from Rhamnus triquerta wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Membrane-related effects underlying the biological activity of the anthraquinones emodin and barbaloin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ptablitigationblog.com [ptablitigationblog.com]

- 16. This compound (Frangula this compound) | Casein Kinase | 132796-52-2 | Invivochem [invivochem.com]

Emodin: A Comprehensive Technical Guide to its Natural Sources, Derivatives, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodin (B1671224) (6-methyl-1,3,8-trihydroxyanthraquinone) is a naturally occurring anthraquinone (B42736) with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2][3] This technical guide provides an in-depth overview of the natural sources of emodin, its chemical derivatives, and the molecular signaling pathways it modulates. Detailed experimental protocols for extraction, isolation, and quantification are provided, along with a quantitative summary of emodin content in various natural sources and the bioactivities of its derivatives. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Natural Sources of Emodin

Emodin is biosynthesized by a variety of organisms, including higher plants, fungi, and lichens.[1][4][5]

Plants

Higher plants are a primary source of emodin, where it often exists in a glycosidic form.[4] Notable plant families and species rich in emodin include:

-

Polygonaceae: Species such as Rheum palmatum (Rhubarb), Polygonum cuspidatum (Japanese knotweed), and Polygonum multiflorum are well-known for their high emodin content.[1][6][7]

-

Rhamnaceae: The buckthorn family, including species like Frangula alnus, is another source of this compound.[1]

Fungi and Lichens

Emodin is also produced by various fungi, particularly from the genera Aspergillus and Penicillium.[1][5] It is a key intermediate in the biosynthesis of a large family of fungal secondary metabolites.[5][11] Certain lichens, which are a symbiotic association of fungi and algae, are also known to produce emodin.[1]

Quantitative Analysis of Emodin in Natural Sources

The concentration of emodin can vary significantly depending on the plant species, part of the plant used, and the extraction method. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the accurate quantification of emodin.[12][13][14]

| Natural Source | Plant Part | Emodin Content (mg/g of dry weight) | Reference |

| Rheum palmatum (Rhubarb) | Roots and Rhizomes | ~2.31 | [15] |

| Cassia grandis | Leaves (dried crude drug) | ~4.12 | [8] |

| Cassia garrettiana | Leaves (dried crude drug) | ~0.346 | [8] |

| Cassia tora | Seeds | 0.12 (as % of extract) | [10] |

| Cassia obtusifolia | Seeds | Not explicitly quantified but identified as the active larvicidal component. | [9] |

Chemical Derivatives of Emodin

The chemical structure of emodin has been modified to enhance its pharmacological properties, such as anticancer and antimicrobial activities.[16][17][18] These modifications often involve the hydroxyl and methyl groups to improve solubility, bioavailability, and target specificity.[19]

| Derivative Type | Modification | Enhanced Bioactivity | Reference |

| Amino Acid Conjugates | Emodin linked to amino acids via varying linkers. | Potent anti-proliferative activity against HepG2 and MCF-7 cancer cell lines. | [17] |

| Quaternary Ammonium (B1175870) Salts | Introduction of quaternary ammonium salts at various positions. | Strong anti-proliferative ability against HepG2 and other cancer cell lines with low toxicity to normal cells. | [19] |

| Biotinylated Emodin | Biotin connected to emodin through an esterification reaction. | Retained antibacterial activity against Staphylococcus aureus. | [20] |

| Water-Soluble Derivatives | Coupling with various amino acid esters and substituted aromatic amines. | Improved anticancer activity against HepG2, NCI-H460, HeLa, and PC3 cell lines. | [18] |

| Emoxyzines | Hybrid molecules with a linker at the C3 position of the emodin moiety. | Activity against SARS-CoV-2 and Plasmodium. | [21] |

Key Signaling Pathways Modulated by Emodin

Emodin exerts its diverse pharmacological effects by modulating a multitude of cellular signaling pathways.

Anti-inflammatory Pathways

Emodin exhibits significant anti-inflammatory properties by targeting key inflammatory signaling cascades.

-

NF-κB Pathway: Emodin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammation. It achieves this by preventing the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[22][23] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[22]

-

MAPK Pathway: Emodin attenuates the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2, p38, and JNK.[22] The inhibition of these pathways contributes to its anti-inflammatory effects.

-

NLRP3 Inflammasome: Emodin has been shown to suppress the activation of the NLRP3 inflammasome, leading to decreased secretion of IL-1β and subsequent inhibition of pyroptosis, a form of inflammatory cell death.[24]

Caption: Emodin's inhibitory effects on key inflammatory signaling pathways.

Anticancer Pathways

Emodin's anticancer activity is attributed to its ability to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and migration.

-

PI3K/Akt/mTOR Pathway: Emodin suppresses the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which is frequently hyperactivated in cancer.[25][26] Inhibition of this pathway leads to reduced cell proliferation and induction of apoptosis.

-

HER-2 Tyrosine Kinase: Emodin can inhibit the expression of Human Epidermal Growth Factor Receptor 2 (HER-2), a key driver in certain types of breast cancer.[26][27]

-

Glycolysis Inhibition: Recent studies have shown that emodin can inhibit glycolysis in colon cancer cells by targeting NAT10-mediated PGK1 ac4C modification, thereby suppressing tumor growth.[28]

Caption: Emodin's mechanisms of action in cancer cell signaling.

Antiviral Pathways

Emodin has demonstrated antiviral activity against a range of viruses, including influenza and coronaviruses.

-

Inhibition of Viral Entry: Emodin can block the interaction between the SARS-CoV spike protein and the angiotensin-converting enzyme 2 (ACE2) receptor, thereby inhibiting viral entry into host cells.[29]

-

Modulation of Host Signaling: In the context of influenza A virus, emodin has been shown to up-regulate galectin-3, which in turn restores STAT1-mediated antiviral responses.[30] It also activates the PPARα/γ-AMPK pathway, leading to a decrease in fatty acid biosynthesis, which is crucial for viral replication.[31]

Caption: Emodin's dual action on viral entry and host cell signaling.

Experimental Protocols

Extraction and Isolation of Emodin

A general workflow for the extraction and isolation of emodin from plant material is outlined below.

References

- 1. Emodin - Wikipedia [en.wikipedia.org]

- 2. The Health Benefits of Emodin, a Natural Anthraquinone Derived from Rhubarb—A Summary Update: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. Emodin in cardiovascular disease: The role and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the pharmacological effects and molecular mechanisms of emodin in the treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Emodin isolated from Cassia obtusifolia (Leguminosae) seed shows larvicidal activity against three mosquito species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajchem-a.com [ajchem-a.com]

- 11. researchgate.net [researchgate.net]

- 12. "HPLC Analysis of Emodin in Serum, Herbs and Chinese Herbal Prescriptio" by J-Wen Liang, Su-Lan Hsiu et al. [jfda-online.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Synthesis and biological evaluation of new derivatives of emodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and Synthesis of Novel Anti-Proliferative Emodin Derivatives and Studies on their Cell Cycle Arrest, Apoptosis Pathway and Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antitumor activity of natural compound aloe emodin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Study on synthesis and bioactivity of biotinylated emodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hybrid molecules based on an emodin scaffold. Synthesis and activity against SARS-CoV-2 and Plasmodium - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01122D [pubs.rsc.org]

- 22. Emodin Isolated from Polygoni cuspidati Radix Inhibits TNF-α and IL-6 Release by Blockading NF-κB and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Emodin inhibits tumor cell migration through suppression of the phosphatidylinositol 3-kinase-Cdc42/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Emodin inhibits colon cancer tumor growth by suppressing tumor cell glycolysis through inhibition of NAT10-mediated PGK1 ac4C modification [frontiersin.org]

- 29. Emodin blocks the SARS coronavirus spike protein and angiotensin-converting enzyme 2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Antiviral activity of aloe-emodin against influenza A virus via galectin-3 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Anti-influenza A Virus Effects and Mechanisms of Emodin and Its Analogs via Regulating PPARα/γ-AMPK-SIRT1 Pathway and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Emodin-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Emodin-d4. The information presented is critical for ensuring the integrity and reliability of this compound in research and drug development settings. While specific stability data for the deuterated form (this compound) is limited, this guide consolidates available information on emodin (B1671224), which is expected to have a comparable stability profile due to the minor structural modification of deuterium (B1214612) labeling.

Recommended Storage Conditions

Proper storage is paramount to maintaining the chemical integrity of this compound. The following conditions are recommended based on information from various suppliers and stability studies of its non-deuterated counterpart, emodin.

| Form | Storage Temperature | Additional Precautions |

| Solid Powder | 2-8°C or -20°C[1][2][3] | Protect from light[4]. Store in a well-ventilated, dry area[5]. |

| DMSO Stock Solution | -20°C[1] | Solutions are reported to be stable for up to 3 months[1]. |

| Aqueous Solutions | Unstable in aqueous alkali; reconstitute just prior to use[1]. | Solutions in water, 95% ethanol, or acetone (B3395972) are reportedly stable for 24 hours under normal lab conditions[4]. |

Stability Profile of Emodin

The stability of emodin, and by extension this compound, is influenced by several factors including pH, temperature, light, and oxidizing agents. Forced degradation studies provide valuable insights into its degradation pathways.

Summary of Forced Degradation Studies

The following table summarizes the results of forced degradation studies performed on emodin, indicating its susceptibility to various stress conditions.

| Stress Condition | Extent of Degradation | Observations | Reference |

| Acid Hydrolysis (0.1 N HCl, 2 hours) | Significant (23.88% degradation) | Emodin is highly susceptible to acidic conditions. | [6][7][8] |

| Base Hydrolysis (0.1 N NaOH, 2 hours) | Low (less than 5% degradation) | Emodin is relatively stable in basic conditions for a short duration. | [6][7][8] |

| Oxidation (6% v/v H₂O₂, 3 hours) | Moderate (23.32% degradation) | Susceptible to oxidative degradation. | [6][7][8] |

| Thermal Degradation (Dry heat, 105°C, 8 hours) | Moderate (17.95% degradation) | Shows moderate degradation at elevated temperatures. | [6][7][8] |

| Hydrolytic Degradation (Water, 80°C, 8 hours) | Moderate (29.78% degradation) | Degrades in water at elevated temperatures. | [6][8] |

| Photodegradation (Sunlight or UV-254 nm, 8 hours) | Low (less than 15% degradation) | Relatively stable under light exposure for the tested duration. | [6][7][8] |

Experimental Protocols

Detailed methodologies are crucial for replicating stability studies and developing in-house analytical methods. The following sections outline protocols for forced degradation studies and a stability-indicating HPLC method.

Forced Degradation Study Protocol

This protocol is based on studies conducted on emodin and can be adapted for this compound.

Objective: To assess the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Methanol (B129727) (HPLC grade)

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (B78521) (0.1 N)

-

Hydrogen peroxide (6% v/v)

-

High-purity water

-

pH meter

-

Heating oven

-

UV-Vis spectrophotometer or photostability chamber

-

HPLC system with a UV detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.

-

Acid Degradation: Mix an aliquot of the stock solution with 0.1 N HCl. Keep the solution for 2 hours at room temperature. Neutralize with 0.1 N NaOH before analysis.

-

Base Degradation: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep the solution for 2 hours at room temperature. Neutralize with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 6% v/v hydrogen peroxide. Keep the solution for 3 hours at room temperature.

-

Thermal Degradation: Keep the solid this compound powder in a heating oven at 105°C for 8 hours. Dissolve the stressed sample in methanol for analysis.

-

Hydrolytic Degradation: Suspend this compound in high-purity water and heat at 80°C for 8 hours.

-

Photodegradation: Expose a solution of this compound to direct sunlight or a UV lamp (254 nm) for 8 hours. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products. The following method is a general guideline and may require optimization for this compound.

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with 0.1% o-phosphoric acid in water (A) and methanol (B)[9][10] |

| Gradient Program | A typical gradient might start with a higher proportion of aqueous phase and gradually increase the organic phase. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm[9][10] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) |

Signaling Pathways and Experimental Workflows

Emodin is known to interact with multiple signaling pathways, which are critical to its pharmacological effects. The following diagrams, generated using the DOT language, illustrate some of these key pathways and a general experimental workflow.

Figure 1: Recommended storage and handling workflow for this compound.

Figure 2: Overview of major signaling pathways modulated by Emodin.

Figure 3: Mechanism of Emodin's inhibition of SARS-CoV entry.

Conclusion

This technical guide provides essential information on the stability and storage of this compound, drawing upon the extensive data available for its non-deuterated analog, emodin. Adherence to the recommended storage conditions is vital for preserving the compound's integrity. The provided stability data and experimental protocols offer a solid foundation for researchers to handle this compound appropriately and to design further stability studies. The diagrams of the signaling pathways highlight the multifaceted pharmacological activities of emodin, providing context for its application in various research areas.

References

- 1. Emodin, an anthraquinone derivative isolated from the rhizomes of Rheum palmatum, selectively inhibits the activity of casein kinase II as a competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Mechanisms of Action of Emodin: As an Anti-Cardiovascular Disease Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emodin inhibits invasion and migration of hepatocellular carcinoma cells via regulating autophagy-mediated degradation of snail and β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Safe Handling of Emodin-d4 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for Emodin-d4, a deuterated form of Emodin, intended for use in laboratory settings. While deuteration is primarily utilized for altering pharmacokinetic profiles or as an internal standard in quantitative analysis, the fundamental chemical and toxicological properties are considered equivalent to the parent compound, Emodin.[1][2] Therefore, all safety precautions applicable to Emodin should be strictly followed for this compound.

Emodin is a naturally occurring anthraquinone (B42736) with a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2] It is known to be an inhibitor of Casein Kinase 2 (CK2) and can block the interaction between the SARS coronavirus spike protein and the angiotensin-converting enzyme 2 (ACE2).[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous substance and should be handled with care.[3] The primary hazards are associated with irritation and potential reproductive toxicity.[4][5][6]

Table 1: Hazard Classification of this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][6] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation.[4][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[4][6] |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child.[5] |

Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.

Health Effects:

-

Inhalation: May cause irritation to the respiratory tract, leading to symptoms like coughing and shortness of breath.[6]

-

Skin Contact: Causes skin irritation.[4][6] Prolonged or repeated contact may lead to dermatitis.[3] Absorption through damaged skin can lead to systemic effects.[3]

-

Ingestion: Harmful if swallowed.[7][8] Overdose can result in intestinal pain and severe diarrhea.[9]

-

Chronic Exposure: Emodin has been reported to have potential liver and kidney toxicity with prolonged exposure.[9][10] It may also damage fertility or the unborn child.[5]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and consistent use of appropriate PPE are critical to minimize exposure.

2.1. Engineering Controls

-

For procedures that may generate dust, such as weighing or aliquoting, a chemical fume hood or a laboratory with local exhaust ventilation is mandatory.[5][7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11]

2.2. Personal Protective Equipment (PPE)

A risk assessment should always be performed to ensure the appropriate level of PPE is selected for the specific task.[7]

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Category | Recommended Equipment | Specifications and Notes |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[3][4][7] | Must conform to recognized standards such as EN 166 (EU) or be NIOSH-approved (US).[7] Contact lenses should not be worn as they can absorb and concentrate irritants.[3] |

| Hand Protection | Chemical-resistant, impervious gloves.[4] | Nitrile or latex gloves are generally suitable for handling the solid powder.[7] Gloves should be tested to a relevant standard (e.g., EN 374).[3] Always inspect gloves for integrity before use and replace them immediately if contaminated.[12] |

| Body Protection | Laboratory coat.[7] | To protect skin and personal clothing from contamination. Work clothes should be laundered separately from personal clothing.[3] |

| Respiratory Protection | Not typically required if engineering controls are adequate. | If dust is generated and ventilation is insufficient, a NIOSH-approved particulate respirator (e.g., N95) is necessary.[7] For significant dust generation, a powered, positive-flow, full-face apparatus may be required.[3] |

2.3. General Hygiene Practices

-

Avoid all personal contact, including inhalation of dust.[3]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]

-

Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3][6]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and to prevent accidental exposure.

Table 3: Storage and Stability Information

| Parameter | Recommendation |

| Storage Temperature | Store in a cool, dry place.[3][6] Some suppliers recommend storage at -20°C for long-term stability.[2] |

| Storage Conditions | Store in the original, tightly sealed container.[3][4] Store in a well-ventilated area.[3][4] Store locked up.[4][5] |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong alkalis.[3][13] |

| Light Sensitivity | May be sensitive to prolonged exposure to light.[14] Protect from light. |

| Chemical Stability | Stable under recommended storage conditions.[5][11][13] Solutions in DMSO, ethanol, or acetone (B3395972) are reported to be stable for 24 hours under normal lab conditions.[14] Emodin is susceptible to degradation under acidic conditions.[15] |

Experimental Protocols

4.1. General Workflow for Handling this compound Powder

The following workflow outlines the standard procedure for safely handling this compound powder, for example, when preparing a stock solution. This workflow is designed to minimize dust generation and exposure.

Caption: General workflow for handling this compound powder.

4.2. Preparation of Stock Solutions

This compound is often used as an internal standard in analytical methods like LC-MS.[16]

-

Solvent Selection: Emodin is practically insoluble in water but soluble in solvents like DMSO, ethanol, and acetone.[14]

-

Procedure:

-

Following the workflow above, accurately weigh the required amount of this compound powder.

-

Transfer the powder to a suitable volumetric flask.

-

Add a portion of the desired solvent (e.g., DMSO) and gently swirl to dissolve the compound.

-

Once dissolved, add the solvent to the final volume mark.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

Label the solution clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution under the recommended conditions (see Table 3).

-

Spill, Leak, and Emergency Procedures

Immediate and appropriate action is required in the event of a spill or exposure.

5.1. Spill Cleanup Procedures

Minor Spill (Solid):

-

Restrict access to the area.

-

Wear appropriate PPE (gloves, eye protection, lab coat, and respirator if dust is present).[3]

-

Gently dampen the spilled material with a suitable solvent like acetone or water to prevent dust from becoming airborne.[3][14]

-

Carefully sweep or scoop the dampened material into a sealed, labeled container for hazardous waste disposal.[3][8]

-

Use absorbent paper dampened with the solvent to clean up any remaining residue.[14]

-

Decontaminate the spill area with soap and water.[8]

-

Dispose of all contaminated materials as hazardous waste.[3]

Major Spill:

-

Notify the appropriate emergency personnel or the institutional Environmental Health & Safety (EHS) department.[3]

-

Prevent entry into the affected area.

-

Cleanup should only be performed by trained personnel equipped with appropriate PPE, including respiratory protection.[12]

Caption: Workflow for responding to a spill of this compound.

5.2. First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[4][6][11] |

| Skin Contact | Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, seek medical advice.[4][6] |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4][6] |

| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[6] Seek immediate medical attention.[11] |

Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous waste.

-

Waste Segregation: Collect all waste contaminated with this compound (e.g., used gloves, weighing paper, pipette tips, excess solution) in a dedicated, clearly labeled, and sealed hazardous waste container.[7][8]

-

Disposal Regulations: All waste disposal must be handled in strict accordance with local, state, and federal regulations.[3] Do not empty into drains or release into the environment.[6]

-

Professional Disposal: Arrange for waste to be collected by the institution's EHS department or a licensed hazardous waste disposal company.[8]

Biological Activity and Signaling

Emodin is an inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase involved in cell growth, proliferation, and survival. Understanding this interaction is relevant for researchers using Emodin or its deuterated analog in cell-based assays.

Caption: this compound inhibits the CK2 signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (Frangula this compound) | Casein Kinase | 132796-52-2 | Invivochem [invivochem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. sds.edqm.eu [sds.edqm.eu]

- 6. carlroth.com [carlroth.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. drugs.com [drugs.com]

- 10. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. safeusediisocyanates.eu [safeusediisocyanates.eu]

- 13. abmole.com [abmole.com]

- 14. Emodin | C15H10O5 | CID 3220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Forced Degradation Studies of Aloe Emodin and Emodin by HPTLC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Decoding the Emodin-d4 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Emodin-d4 is a critical document that guarantees its identity, purity, and suitability for quantitative analytical applications. This in-depth guide provides a comprehensive overview of how to interpret the data presented in a typical this compound CoA, complete with detailed experimental protocols and visual representations of key concepts.

Summary of Quantitative Data

A Certificate of Analysis for this compound quantifies several key quality attributes. The following tables summarize the typical data you would find, providing a clear and structured overview for easy comparison and assessment.

Table 1: Identification and General Properties

| Parameter | Specification | Result |

| Product Name | This compound | This compound |

| CAS Number | 132796-52-2 | 132796-52-2 |

| Molecular Formula | C₁₅H₆D₄O₅ | C₁₅H₆D₄O₅ |

| Molecular Weight | 274.26 g/mol | 274.26 g/mol |

| Appearance | Orange to yellow solid | Conforms |

| Solubility | Soluble in DMSO and Methanol | Conforms |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Result |

| Chemical Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Purity (Mass Spec) | LC-MS | ≥ 99% Deuterium (B1214612) incorporation | 99.6% |

| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |

| Water Content (Karl Fischer) | Karl Fischer Titration | ≤ 0.5% | 0.1% |

| Assay (qNMR) | ¹H-NMR | 95.0% - 105.0% | 99.8% |

Experimental Protocols

The accuracy and reliability of the data presented in a CoA are directly dependent on the rigor of the experimental methods employed. Below are detailed methodologies for the key experiments cited in the this compound CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Autosampler and data acquisition software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of Acetonitrile and water with 0.1% formic acid.

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to a known concentration.

-

Sample Preparation: Prepare the this compound sample to be tested in the same manner as the standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main this compound peak to the total peak area of all detected components.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

Objective: To confirm the identity and determine the isotopic purity of this compound by measuring its mass-to-charge ratio and the extent of deuterium incorporation.

Instrumentation:

-

LC-MS system (e.g., quadrupole or time-of-flight) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Infusion: A diluted solution of this compound is directly infused into the mass spectrometer.

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ESI

-

Scan Range: m/z 100-500

-

-

Data Analysis: The mass spectrum will show a primary peak corresponding to the molecular ion of this compound ([M-H]⁻ at m/z 273.07). The isotopic purity is determined by comparing the intensity of this peak with any peaks corresponding to partially deuterated or non-deuterated emodin.

Quantitative Nuclear Magnetic Resonance (qNMR) for Assay

Objective: To accurately determine the concentration (assay) of this compound in the solid material using a certified internal standard.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆)

-

Certified internal standard (e.g., maleic acid)

Procedure:

-

Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

-

NMR Acquisition: Acquire a ¹H-NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay.

-

Data Processing and Analysis: Integrate the signals corresponding to a known number of protons from both this compound and the internal standard. The assay is calculated using the following formula:

Puritysample = (Isample / Istd) * (Nstd / Nsample) * (MWsample / MWstd) * (mstd / msample) * Puritystd

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity = Purity of the standard

-

Mandatory Visualizations

Diagrams are essential for visualizing complex information such as biological pathways and experimental workflows. The following diagrams were created using the DOT language in Graphviz.

Emodin's Impact on the PI3K/Akt Signaling Pathway

Emodin has been shown to exert anti-proliferative effects by modulating key cellular signaling pathways. One of the most significant is the PI3K/Akt pathway, which is crucial for cell survival and growth.

Experimental Workflow for this compound Purity Assessment

The workflow for assessing the purity of an this compound sample involves a series of sequential analytical tests.

This guide provides a foundational understanding of the critical information presented in an this compound Certificate of Analysis. By understanding the underlying methodologies and the significance of the data, researchers can confidently utilize this essential internal standard in their quantitative studies.

Emodin in Metabolic Disease Research: A Technical Guide

Abstract

Emodin (B1671224), a naturally occurring anthraquinone (B42736) found in the roots and rhizomes of various plants, including rhubarb and Polygonum cuspidatum, has garnered significant attention for its diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the applications of emodin in the research of metabolic diseases, including obesity, type 2 diabetes (T2DM), and non-alcoholic fatty liver disease (NAFLD). It consolidates preclinical data, details key mechanisms of action, and presents standardized experimental protocols to support researchers, scientists, and drug development professionals. The document focuses on emodin's role in modulating critical signaling pathways such as AMP-activated protein kinase (AMPK) and its function as a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Quantitative data from key studies are summarized, and methodologies for preclinical evaluation are outlined to facilitate further investigation into emodin's therapeutic potential.

Introduction